Benzamide, N,N'-1,3-phenylenebis[4-amino-
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Overview
Description
Benzamide, N,N’-1,3-phenylenebis[4-amino- is a chemical compound with the molecular formula C20H18N4O2. It is a derivative of benzamide, characterized by the presence of two amino groups attached to a 1,3-phenylenebis structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,3-phenylenebis[4-amino- typically involves the reaction of 1,3-phenylenediamine with 4-aminobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for several hours . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,3-phenylenebis[4-amino- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N,N’-1,3-phenylenebis[4-amino- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,3-phenylenebis[4-amino- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Phenylenebis(4-aminobenzamide): Similar structure but with a 1,4-phenylenebis linkage.
N,N’-1,2-Phenylenebis(4-aminobenzamide): Similar structure but with a 1,2-phenylenebis linkage
Uniqueness
Benzamide, N,N’-1,3-phenylenebis[4-amino- is unique due to its 1,3-phenylenebis structure, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
2362-25-6 |
---|---|
Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-amino-N-[3-[(4-aminobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H18N4O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,21-22H2,(H,23,25)(H,24,26) |
InChI Key |
OEIUYPYXOYZUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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